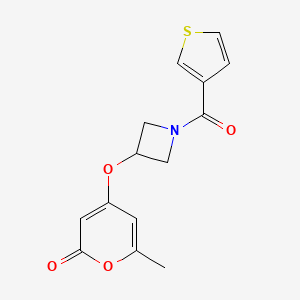
6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a versatile chemical compound with a unique structure that makes it suitable for various applications in scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via a nucleophilic substitution reaction using an azetidine derivative and a suitable leaving group.
Attachment of the Thiophene Group: The thiophene group can be attached through a carbonylation reaction involving thiophene-3-carboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
相似化合物的比较
Similar Compounds
1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one: A similar compound with a pyridinone ring instead of a pyranone ring, used in scientific research for its unique properties.
6-methyl-4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: A compound with a furan group instead of a thiophene group, which may exhibit different chemical and biological properties.
Uniqueness
6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is unique due to its combination of a pyranone ring, an azetidine moiety, and a thiophene group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
属性
IUPAC Name |
6-methyl-4-[1-(thiophene-3-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-4-11(5-13(16)18-9)19-12-6-15(7-12)14(17)10-2-3-20-8-10/h2-5,8,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDWTAUGHXRCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














